molecular formula C23H22N4O4 B2678680 N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941955-87-9

N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2678680
CAS No.: 941955-87-9
M. Wt: 418.453
InChI Key: IWJYIINECMQHQZ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with an acetamide moiety bearing a 4-ethoxyphenyl substituent. Its molecular formula is C23H21N4O4 (MW: 433.44 g/mol).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-31-19-10-6-17(7-11-19)24-22(28)15-26-12-13-27-21(23(26)29)14-20(25-27)16-4-8-18(30-2)9-5-16/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJYIINECMQHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the phenyl rings: The phenyl rings with ethoxy and methoxy substituents can be introduced through nucleophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazin-4-one Core

N-(3-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0240)
  • Molecular Formula : C22H20N4O4 (MW: 404.42 g/mol).
  • Key Differences : The acetamide nitrogen is substituted with a 3-methoxyphenyl group instead of 4-ethoxyphenyl. This positional isomerism may alter hydrogen-bonding interactions and target selectivity .
N,N-Diethyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0306)
  • Molecular Formula : C19H22N4O3 (MW: 354.41 g/mol).
  • Key Differences : The acetamide nitrogen is diethylated, increasing lipophilicity (logP ~3.3) compared to the ethoxyphenyl-substituted parent compound. This modification could enhance membrane permeability but reduce solubility .
N-(3-Ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0276)
  • Molecular Formula : C23H22N4O3 (MW: 402.45 g/mol).
  • Key Differences : A 3-ethylphenyl group replaces the 4-ethoxyphenyl on the acetamide. The ethyl group may sterically hinder interactions with planar binding sites compared to the ethoxy group .

Analogues with Modified Cores or Substituents

2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
  • Molecular Formula : C26H21N4O3S (MW: 481.54 g/mol).
  • Key Differences: A sulfanyl (-S-) linker replaces the carbonyl group at position 3.
N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
  • Molecular Formula : C23H22N4O3 (MW: 402.45 g/mol).
  • Key Differences : A benzyl group substitutes the 4-ethoxyphenyl on the acetamide. The benzyl group’s aromaticity and hydrophobicity (logP: 2.7) may enhance binding to hydrophobic pockets in target proteins .

Bioactive Analogues from Diverse Scaffolds

Quinazolin-4-one Derivatives (e.g., Compound 11o)
  • Structure : (E)-N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide.
  • Key Differences: A quinazolinone core replaces pyrazolo[1,5-a]pyrazin-4-one. Reported anticancer activity (IC50 values <10 µM) suggests scaffold-dependent efficacy .
Triazolopyrimidine Derivatives (e.g., Compound 6b)
  • Structure : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetamide derivatives.
  • Key Differences : A triazolo[1,5-a]pyrimidine core is present. These compounds exhibit herbicidal and antiviral activities, highlighting the role of heterocyclic core variations in bioactivity .

Comparative Data Table

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) logP Key Biological Activity/Notes Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one R1: 4-Methoxyphenyl; R2: 4-ethoxyphenyl 433.44 ~3.3* Not explicitly reported (structural focus)
G419-0240 Pyrazolo[1,5-a]pyrazin-4-one R1: 4-Methoxyphenyl; R2: 3-methoxyphenyl 404.42 ~3.0 Available: 11 mg (research-scale synthesis)
G419-0306 Pyrazolo[1,5-a]pyrazin-4-one R1: 4-Methoxyphenyl; R2: N,N-diethyl 354.41 ~3.3 Lower solubility due to diethyl groups
Quinazolin-4-one (Compound 11o) Quinazolin-4-one R1: 4-Methoxystyryl; R2: 4-methoxyphenyl 441.47 N/A Anticancer activity (60% yield)
Triazolopyrimidine (Compound 6b) Triazolo[1,5-a]pyrimidine R1: Methyl; R2: Oxoacetamide ~350† N/A Antiviral (TMV inhibition: 41%)

*Estimated based on analogous structures.

Key Research Findings

  • Synthetic Feasibility: Pyrazolo[1,5-a]pyrazin-4-one derivatives (e.g., G419-0240) are synthesized in moderate yields (29–60%), comparable to quinazolinone analogues .
  • Bioactivity Trends: Methoxy and ethoxy groups on aromatic rings correlate with improved solubility and target engagement in related compounds (e.g., quinazolinones with IC50 <10 µM) .
  • Lipophilicity vs. Solubility : Diethylated acetamides (G419-0306) exhibit higher logP values (~3.3) than ethoxyphenyl variants, suggesting a trade-off between permeability and aqueous solubility .

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazolo[1,5-a]pyrazin-4-one precursors with α-chloroacetamide derivatives. For example, highlights the use of N-arylsubstituted α-chloroacetamides in nucleophilic substitution reactions under reflux conditions. Cyclization steps may employ phosphorus oxychloride (as in ) to form the pyrazolo[1,5-a]pyrazine core. Key intermediates are characterized via 1H^1 \text{H} NMR (e.g., δ 13.30 ppm for amide NH in ) and IR spectroscopy to confirm functional groups. Purification often involves column chromatography or recrystallization .

Advanced: How can researchers optimize synthesis yield and purity?

Methodological Answer:
Optimization strategies include:

  • Reaction condition tuning : Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 120°C for cyclization in ).
  • Catalyst screening : Palladium-catalyzed reductive cyclization ( ) may improve regioselectivity.
  • Byproduct monitoring : Use TLC/HPLC to track reaction progress and identify side products (e.g., tautomeric amine/imine forms in ).
  • Purification : Gradient elution in column chromatography or fractional crystallization to isolate high-purity product (>95% by HPLC, as in ).

Basic: What spectroscopic methods confirm structural identity?

Methodological Answer:

  • 1H^1 \text{H} and 13C^{13} \text{C} NMR : Identify protons (e.g., aromatic δ 7.42–7.58 ppm in ) and carbons in the pyrazolo-pyrazine core.
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., MW 394.38 g/mol in ).
  • IR spectroscopy : Detect carbonyl stretches (e.g., 1650–1750 cm1^{-1} for amide C=O) .

Advanced: How does X-ray crystallography resolve structural ambiguities?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) determines absolute configuration and resolves tautomerism (e.g., amine vs. imine forms in ). For example, and used SC-XRD to confirm bond lengths and angles in pyrazolo-pyrimidine analogs. This technique is critical for validating computational models (e.g., DFT-optimized geometries) and identifying non-covalent interactions (e.g., hydrogen bonding in ) .

Basic: What in vitro assays assess biological activity?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against bacterial/fungal strains ().
  • Enzyme inhibition : Kinetics studies (e.g., IC50_{50}) using purified targets like kinases or carbonic anhydrases ( ).
  • Antioxidant assays : DPPH radical scavenging ( ). Include positive controls (e.g., ascorbic acid) and triplicate measurements for reproducibility .

Advanced: How to address contradictory bioactivity data?

Methodological Answer:

  • Assay standardization : Control variables like cell line passage number (e.g., HeLa vs. MCF-7 in ) and serum concentration.
  • Orthogonal validation : Combine enzyme inhibition with cellular viability assays (e.g., MTT).
  • Purity verification : Use HPLC-MS to exclude impurities (e.g., ’s 72% yield with 50:50 amine/imine ratio affecting activity).
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., ΔG from binding assays vs. IC50_{50}) .

Basic: Key considerations for stability studies?

Methodological Answer:

  • Stress testing : Expose to UV light, humidity, and pH extremes ( ).
  • Analytical tracking : Use HPLC to monitor degradation products (e.g., hydrolysis of the acetamide group in ).
  • Storage conditions : Recommend inert atmospheres and low temperatures (-20°C) for long-term stability .

Advanced: Role of computational chemistry in target interaction studies?

Methodological Answer:

  • Molecular docking : Predict binding poses in enzyme active sites (e.g., pyrazolo-pyrazine core interacting with kinase ATP pockets, as in ).
  • Molecular dynamics (MD) : Simulate ligand-protein stability over time (ns-µs scales).
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity ( ). Tools like AutoDock Vina and Schrödinger Suite are widely used .

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